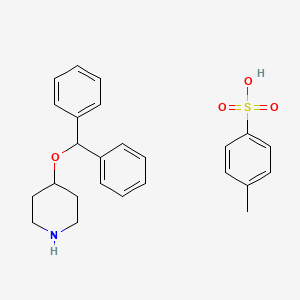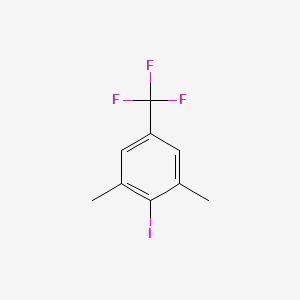![molecular formula C80H80N4O16Rh2 B13144180 Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) is a complex organometallic compound known for its unique structural and catalytic properties. This compound features a dirhodium core coordinated with four chiral adamantyl-phthalimidoacetate ligands, making it a valuable catalyst in various asymmetric synthesis reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) typically involves the ligand exchange reaction between dirhodium(II) acetate and the chiral adamantyl-phthalimidoacetate ligands. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually include refluxing the mixture for several hours to ensure complete ligand exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and yield of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) undergoes various types of chemical reactions, including:
Cyclopropanation: This compound is an effective catalyst for the cyclopropanation of alkenes using diazo compounds.
Common Reagents and Conditions
Cyclopropanation: Diazo compounds, alkenes, dichloromethane, room temperature to reflux conditions.
Oxidation: Hydrogen peroxide, molecular oxygen, organic solvents, ambient to elevated temperatures.
Substitution: Nucleophiles, organic solvents, inert atmosphere, room temperature to reflux conditions.
Major Products
Cyclopropanation: Cyclopropane derivatives with high enantioselectivity.
Oxidation: Oxidized organic compounds, such as alcohols to ketones or aldehydes.
Substitution: Substituted dirhodium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) involves the coordination of the dirhodium core with substrates, facilitating various catalytic reactions. The chiral ligands provide a stereochemical environment that enhances enantioselectivity in reactions. The dirhodium core can undergo redox changes, allowing it to participate in oxidation and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DIRHODIUM(II) TETRAKIS[3(S)-PHTHALIMIDO-2-PIPERIDINONATE]: Another dirhodium complex with similar catalytic properties but different ligands.
DIRHODIUM(II) TETRAACETATE: A simpler dirhodium complex used in various catalytic reactions.
DIRHODIUM(II) TETRAKIS[3(S)-PHTHALIMIDO-2-PIPERIDINONATE]: Known for its use in asymmetric cyclopropanation reactions.
Uniqueness
TETRAKIS[(S)-(+)-(1-ADAMANTYL)-(N-PHTHALIMIDO)ACETATO]DIRHODIUM(II) is unique due to its chiral adamantyl-phthalimidoacetate ligands, which provide high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals .
Eigenschaften
Molekularformel |
C80H80N4O16Rh2 |
|---|---|
Molekulargewicht |
1559.3 g/mol |
IUPAC-Name |
2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetate;rhodium(2+) |
InChI |
InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
SGEDWOHAUXKUGM-UHFFFAOYSA-J |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=CC=CC=C5C4=O.[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


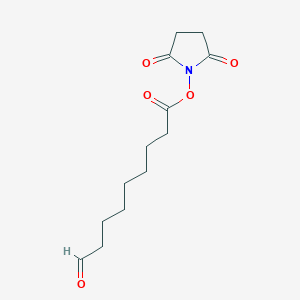

![N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine](/img/structure/B13144117.png)
![1-Benzyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13144128.png)
![5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13144132.png)
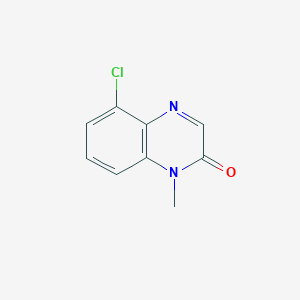

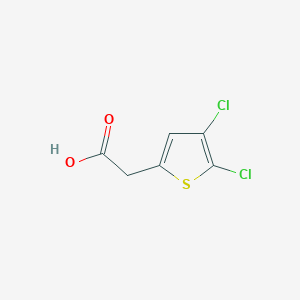
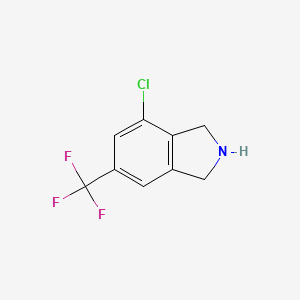
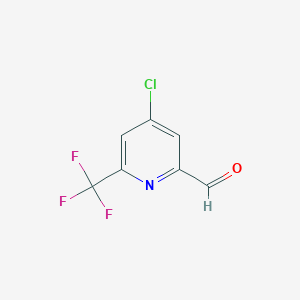
![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
